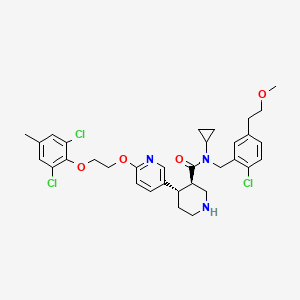
(E)-N-(2-fluoro-5-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)amino)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Overview
Description
AG-013958, also known as AG-13958 is a VEGFA inhibitor potentially for the treatment of age-related macular degeneration. Neovascular AMD, a subtype characterized by the growth of new, pathologic blood vessels, results in most of the cases of severe and rapid vision loss associated with AMD. A critical activator of angiogenesis in neovascular AMD is VEGF.
Scientific Research Applications
Treatment of Age-Related Macular Degeneration (AMD)
AG-13958 is a potent VEGFR tyrosine kinase inhibitor . It has been developed by Pfizer for the treatment of age-related macular degeneration (AMD) . AMD is a progressive disease of the macula and the third major cause of blindness worldwide .
Inhibition of Vascular Endothelial Growth Factor (VEGF)
VEGF is an important modulator of angiogenesis, and has been implicated in the pathology of a number of conditions, including AMD, diabetic retinopathy, and cancer . AG-13958 acts as a VEGFR antagonist, inhibiting the action of VEGF .
Study of Angiogenesis
Angiogenesis, the process by which new vessels are created from pre-existing vasculature, has become the subject of intense research in recent years . Increased rates of angiogenesis are associated with several disease states, including cancer, AMD, psoriasis, rheumatoid arthritis, and diabetic retinopathy . AG-13958 can be used in the study of these conditions.
Clinical Trials
AG-13958 has been involved in clinical trials for the treatment of subfoveal choroidal neovascularization associated with AMD . These trials have provided valuable data on the safety and efficacy of AG-13958 .
FLT/TYK Receptor Inhibition
As a VEGFR tyrosine kinase inhibitor, AG-13958 was targeted to FLT/TYK receptor inhibition . This could have potential applications in the treatment of various diseases.
Drug Development
AG-13958 is a small molecule drug . Its development and study can contribute to the broader field of drug development, particularly in the area of small molecule drugs.
Mechanism of Action
Target of Action
AG-13958 primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR) . VEGFR is a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels .
Mode of Action
As a VEGFR tyrosine kinase inhibitor , AG-13958 interacts with its target by inhibiting the tyrosine kinase activity of the VEGFR . This inhibition prevents the activation of the VEGFR, thereby blocking the signal transduction pathways that lead to angiogenesis .
Biochemical Pathways
The primary biochemical pathway affected by AG-13958 is the VEGF signaling pathway . By inhibiting VEGFR, AG-13958 disrupts the VEGF signaling pathway, which is essential for angiogenesis . The downstream effects include a reduction in the formation of new blood vessels, particularly in pathological conditions where excessive angiogenesis is a problem .
Pharmacokinetics
The pharmacokinetics of AG-13958 involve its absorption, distribution, metabolism, and excretion (ADME) properties . After sub-Tenon administration, AG-13958 forms a depot of drug on the posterior surface of the sclera, providing sustained exposure to the choroid . Plasma levels of AG-13958 were found to be below 0.2 ng/mL in all but one sample for all dose groups .
Result of Action
The molecular and cellular effects of AG-13958’s action primarily involve the inhibition of angiogenesis . By inhibiting VEGFR, AG-13958 prevents the formation of new blood vessels, which can be beneficial in conditions like age-related macular degeneration (AMD), where excessive angiogenesis leads to disease progression .
properties
IUPAC Name |
N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN7O/c1-16-13-25(34(2)33-16)26(35)30-24-15-19(7-10-21(24)27)29-18-6-9-20-22(31-32-23(20)14-18)11-8-17-5-3-4-12-28-17/h3-15,29H,1-2H3,(H,30,35)(H,31,32)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSVVZKPEDIRTN-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)NC3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)NC3=CC4=C(C=C3)C(=NN4)/C=C/C5=CC=CC=N5)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-fluoro-5-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)amino)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide | |
CAS RN |
319460-94-1 | |
| Record name | AG-13958 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319460941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AG-13958 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK72RP7F7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



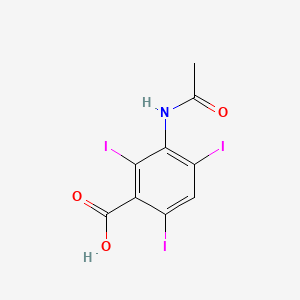

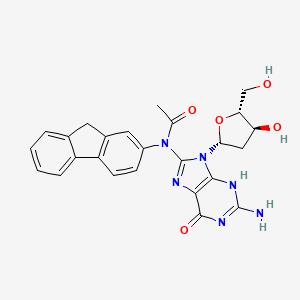
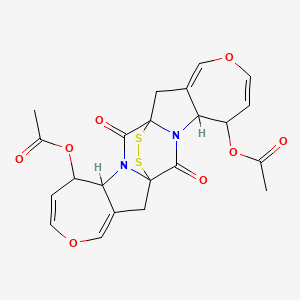


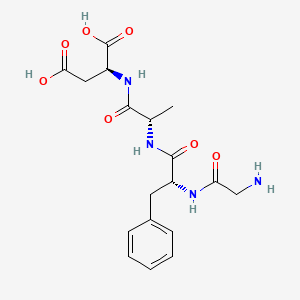
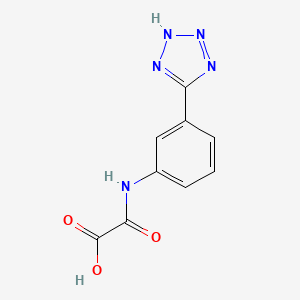
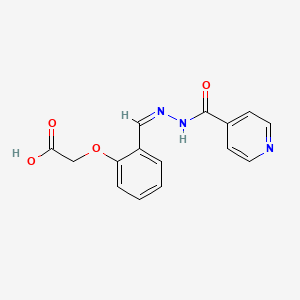

![7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride](/img/structure/B1664351.png)


